An In-Depth Technical Guide to Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate
An In-Depth Technical Guide to Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is a versatile heterocyclic compound that holds significant potential as a building block in organic synthesis. Its unique dihydrofuran core, adorned with methoxy and carboxylate functionalities, offers a rich landscape for chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on the underlying principles and experimental considerations relevant to researchers in the field.
Core Molecular and Physical Properties
Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is a colorless to light yellow liquid with a molecular formula of C₈H₁₂O₅ and a molecular weight of 188.18 g/mol .[1] The presence of both ester and cyclic acetal functionalities contributes to its distinct physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₅ | [1] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| CAS Number | 62435-72-7 | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 118-121 °C at 12 mmHg | [1] |
| Density | 1.175 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.449 | [2] |
| Flash Point | 104 °C (219.2 °F) - closed cup |
Synthesis: Electrochemical Dimethoxylation
The primary and most efficient method for the synthesis of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is the electrochemical oxidation of methyl 2-furoate in methanol.[1][3][4][5][6] This method offers a green and selective alternative to traditional chemical oxidation methods.
Reaction Mechanism
The electrochemical synthesis proceeds via an anodic oxidation mechanism. The furan ring of methyl 2-furoate is oxidized at the anode to form a radical cation intermediate. This reactive intermediate is then attacked by two molecules of methanol, acting as the solvent and nucleophile, at the 2- and 5-positions of the furan ring. Subsequent loss of two electrons and two protons results in the formation of the 2,5-dimethoxy-2,5-dihydrofuran ring system.
Caption: Electrochemical synthesis of the target compound.
Experimental Protocol: A Representative Procedure
While specialized equipment like ceramic electrochemical microreactors has been shown to be effective, a general laboratory setup can be employed.[7]
Materials:
-
Methyl 2-furoate
-
Anhydrous Methanol
-
Supporting Electrolyte (e.g., Sodium methoxide or Ammonium nitrate)
-
Undivided electrochemical cell with two platinum or carbon electrodes
-
Constant current power supply
Procedure:
-
Prepare a solution of methyl 2-furoate and the supporting electrolyte in anhydrous methanol in the electrochemical cell.
-
Immerse the electrodes in the solution and ensure they are parallel and at a fixed distance.
-
Apply a constant current to the cell while maintaining a controlled temperature, often below 0°C, to minimize side reactions.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and work up the mixture. This typically involves neutralizing the electrolyte, removing the solvent under reduced pressure, and purifying the product by vacuum distillation.
Spectroscopic Characterization
Precise structural elucidation is paramount for the use of this compound in research and development. Below are the expected spectroscopic data based on its structure and data from closely related compounds.
Predicted ¹H and ¹³C NMR Data
No direct experimental NMR data for Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate was found in the surveyed literature. The following are predicted assignments based on the analysis of its chemical structure and comparison with the known NMR data of 2,5-dimethoxy-2,5-dihydrofuran and other similar structures.[8][9]
Predicted ¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.1-6.3 | m | 2H | H-3, H-4 (olefinic) |
| ~5.7 | s | 1H | H-5 |
| ~3.8 | s | 3H | -COOCH₃ |
| ~3.4 | s | 3H | C5-OCH₃ |
| ~3.3 | s | 3H | C2-OCH₃ |
Predicted ¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester) |
| ~130-135 | C-3, C-4 (olefinic) |
| ~110 | C-2 |
| ~105 | C-5 |
| ~55 | -COOCH₃ |
| ~53 | C5-OCH₃ |
| ~52 | C2-OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1740-1720 | Strong | C=O stretch (ester) |
| 1650-1600 | Medium | C=C stretch (olefinic) |
| 1250-1050 | Strong | C-O stretch (acetal, ester) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely lead to the fragmentation of the molecule. The molecular ion peak (M⁺) at m/z 188 may be observed. Key fragmentation pathways would involve the loss of methoxy groups (-OCH₃, m/z 31) and the ester group (-COOCH₃, m/z 59).
Reactivity and Synthetic Applications
The reactivity of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is dominated by its cyclic acetal and ester functionalities.
Hydrolysis
Under acidic conditions, the acetal groups are susceptible to hydrolysis, leading to the ring-opening of the dihydrofuran and the formation of a γ-dicarbonyl compound. This reactivity makes it a stable precursor to otherwise unstable dicarbonyl species. The ester group can also be hydrolyzed under either acidic or basic conditions.
Caption: Hydrolysis of the dihydrofuran ring.
Use as a Synthetic Building Block
While specific applications of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate in total synthesis are not extensively documented, its structural features suggest its utility as a versatile C4 synthon. The dihydrofuran ring can participate in various transformations, including:
-
Cycloaddition Reactions: The double bond in the dihydrofuran ring can act as a dienophile in Diels-Alder reactions, providing access to complex polycyclic structures.
-
Nucleophilic Addition: The ester functionality can be targeted by nucleophiles to introduce a variety of functional groups.
-
Functional Group Interconversions: The methoxy groups can potentially be manipulated under specific conditions, further expanding its synthetic utility.
Safety and Handling
Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is a combustible liquid. Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is a valuable synthetic intermediate with a rich and versatile chemistry. Its efficient electrochemical synthesis and the presence of multiple reactive functional groups make it an attractive building block for the construction of complex molecular architectures. Further exploration of its reactivity is warranted to fully unlock its potential in organic synthesis, drug discovery, and materials science.
References
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